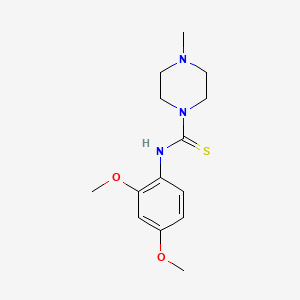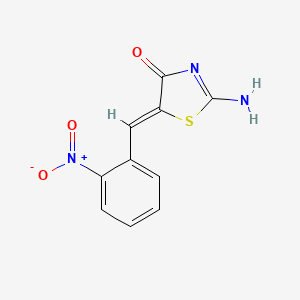![molecular formula C17H18N2O3 B5803299 N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic the effects of hypoxia, or low oxygen levels, in cells.
Mecanismo De Acción
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF-α subunits and leads to the stabilization and activation of HIF-1α and HIF-2α. This results in the upregulation of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in cells and tissues. It has been shown to increase the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF) and its receptor (VEGFR), and erythropoiesis, such as erythropoietin (EPO). This compound has also been shown to increase glucose uptake and glycolysis in cells, which is a key metabolic adaptation to hypoxia. In addition, this compound has been shown to promote cell survival and inhibit apoptosis in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide is a useful tool for studying the effects of hypoxia on cellular and physiological processes. It provides a controlled and reproducible method for inducing hypoxia in cells and tissues, which is not always possible in vivo. However, there are also limitations to the use of this compound in lab experiments. It should be noted that this compound does not completely mimic the effects of hypoxia in vivo, and the extent of its effects may vary depending on the cell type and experimental conditions. In addition, the concentration and duration of this compound treatment should be carefully controlled to avoid non-specific effects and toxicity.
Direcciones Futuras
There are several future directions for research on N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide. One area of interest is the development of more specific and potent prolyl hydroxylase inhibitors that can selectively target HIF-α subunits. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, ischemia, and neurodegenerative disorders. In addition, further studies are needed to elucidate the downstream targets and signaling pathways of this compound-induced hypoxia, which may provide new insights into the regulation of cellular and physiological processes.
Métodos De Síntesis
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized through several methods, including the reaction of 4-methoxybenzenecarboximidamide with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-methoxybenzenecarboximidamide with 3,4-dimethylbenzoyl isocyanate in the presence of a base such as pyridine. Both methods result in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide has been widely used in scientific research as a chemical inducer of hypoxia. It has been shown to activate the hypoxia-inducible factor (HIF) pathway, which is a key regulator of cellular responses to hypoxia. This compound has been used in various fields of research, including cancer biology, stem cell research, and cardiovascular physiology.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-4-5-14(10-12(11)2)17(20)22-19-16(18)13-6-8-15(21-3)9-7-13/h4-10H,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIXROGGBIWWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)

![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)


![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)


![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)
![2-(2-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5803344.png)